5-(2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)-2-甲基-7-苯基噻唑并[4,5-d]嘧啶-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned contains several structural components, including a 3,4-dihydroquinolin-2-one moiety, a thiazolo[4,5-d]pyridazin-4(5H)-one moiety, and a phenyl group. These moieties are often found in biologically active compounds and are of interest in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and their reactivity. For example, the 3,4-dihydroquinolin-2-one moiety can undergo various reactions due to the presence of the carbonyl group .科学研究应用
合成和药理学研究
- 稠合杂环异喹啉衍生物的合成:研究集中在稠合杂环异喹啉衍生物的合成上,包括噻嗪、恶嗪和嘧啶异喹啉。这些化合物表现出显着的抗炎和镇痛活性,其中一些比苯丁唑酮和氨基比林等标准药物显示出更强的作用,并且毒性低 (Kubo 等人,1979)。
抗癌活性
- 新型噁唑衍生物的抗癌活性:一项研究合成了和表征了新型 5-甲基-2-[(未)取代苯基]-4-{4,5-二氢-3-[(未)取代苯基]-5-(1,2,3,4-四氢异喹啉-2-基)吡唑-1-基}-噁唑衍生物。筛选了这些化合物对 PC-3(人前列腺癌)和 A431(人表皮样癌)细胞系的抗增殖活性。某些化合物对 PC-3 细胞系表现出很强的抑制活性,突出了它们作为抗癌剂的潜力 (Liu 等人,2009)。
抗菌和抗氧化活性
- 噻唑烷酮类似物的合成和生物活性评价:合成了一系列噻唑烷酮类似物,并评估了它们的体外抗氧化、抗菌和抗真菌活性。这些新型化合物展示了潜在的生物活性,强调了它们在开发新治疗剂中的相关性 (Adhikari 等人,2012)。
酪氨酸激酶抑制
- 评估稠合三环喹唑啉类似物作为酪氨酸激酶抑制剂:对稠合三环喹唑啉类似物的研究证明了它们作为表皮生长因子受体 (EGFR) 酪氨酸激酶活性 ATP 位点抑制剂的潜力。这项研究表明了这些化合物在靶向 EGFR 信号通路(癌症研究的关键方面)中的适用性 (Rewcastle 等人,1996)。
合成和表征
- 新型杂环化合物的开发:已努力合成新的稠合杂环 2-喹啉酮和 3-烷基-4-羟基-2-喹啉酮,采用不同的光谱技术和 X 射线晶体学进行鉴定。这些研究有助于扩展杂环化合物,在药物化学中具有潜在应用 (Aly 等人,2019)。
作用机制
3,4-Dihydroquinolin-2(1H)-ones
These are a class of compounds that have been reported to exhibit biological activity against a wide range of therapeutic targets . They are a highly valued scaffold in medicinal chemistry due to the vast number of biologically-active compounds based on this core structure .
属性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-15-24-21-22(30-15)20(17-9-3-2-4-10-17)25-27(23(21)29)14-19(28)26-13-7-11-16-8-5-6-12-18(16)26/h2-6,8-10,12H,7,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJWEBOXMTUEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。